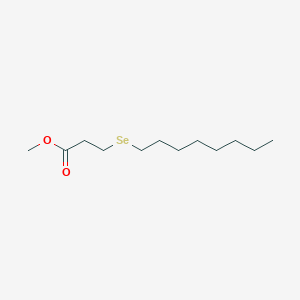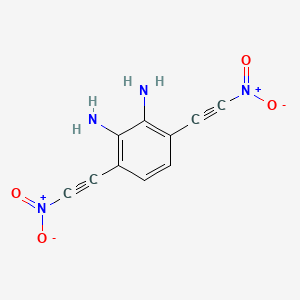
2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane is a silicon-based compound with a unique structure that includes three oxygen atoms and three silicon atoms arranged in a cyclic configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of hexaoctylsilane with a suitable oxidizing agent to form the trioxatrisilinane ring. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different silicon-oxygen compounds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various silicon-oxygen and silicon-hydrogen compounds, as well as substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism by which 2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane exerts its effects involves interactions with various molecular targets. The silicon-oxygen-silicon framework allows for unique interactions with other molecules, potentially leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,2,4,6-Trioxatrisilinane: A similar compound with a different substitution pattern.
2,2,4,4,6,6-Hexamethylcyclotrisilazane: Another silicon-based compound with a cyclic structure.
1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl-: A sulfur analog with similar structural features.
Uniqueness
2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane is unique due to its specific substitution pattern and the presence of octyl groups, which can influence its physical and chemical properties. This makes it distinct from other similar compounds and potentially useful in specialized applications.
Propiedades
Número CAS |
137410-92-5 |
|---|---|
Fórmula molecular |
C48H102O3Si3 |
Peso molecular |
811.6 g/mol |
Nombre IUPAC |
2,2,4,4,6,6-hexaoctyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C48H102O3Si3/c1-7-13-19-25-31-37-43-52(44-38-32-26-20-14-8-2)49-53(45-39-33-27-21-15-9-3,46-40-34-28-22-16-10-4)51-54(50-52,47-41-35-29-23-17-11-5)48-42-36-30-24-18-12-6/h7-48H2,1-6H3 |
Clave InChI |
UEHOWTBIFIIEBO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Si]1(O[Si](O[Si](O1)(CCCCCCCC)CCCCCCCC)(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)
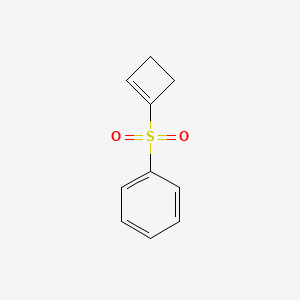
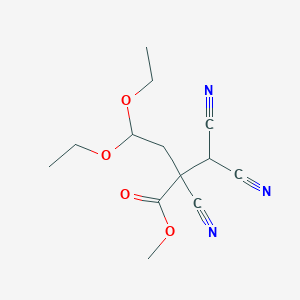
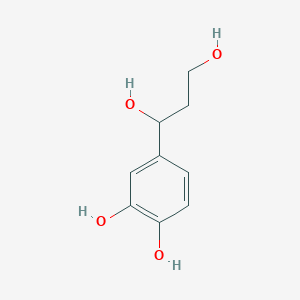
![3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]-](/img/structure/B14270254.png)
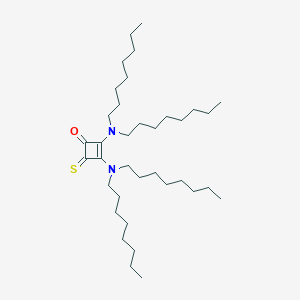
![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
